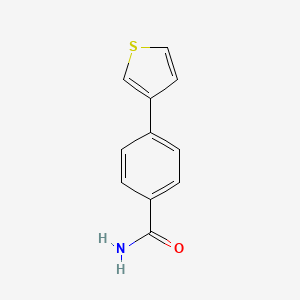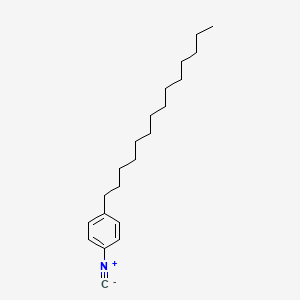
Benzene, 1-isocyano-4-tetradecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-isocyano-4-tetradecyl- is an organic compound characterized by the presence of a benzene ring substituted with an isocyano group and a tetradecyl chain. This compound is part of the isocyanide family, known for their unique reactivity and applications in various fields of chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-isocyano-4-tetradecyl- typically involves the reaction of 1-bromo-4-tetradecylbenzene with silver cyanate in the presence of a suitable solvent. The reaction proceeds under mild conditions, often at room temperature, to yield the desired isocyanide compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Types of Reactions:
Oxidation: Benzene, 1-isocyano-4-tetradecyl- can undergo oxidation reactions, typically forming corresponding isocyanates or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of amines or other reduced products.
Substitution: The isocyano group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Isocyanates or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzene, 1-isocyano-4-tetradecyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-isocyano-4-tetradecyl- involves its interaction with various molecular targets. The isocyano group can form coordination complexes with metal ions, influencing catalytic processes. Additionally, the compound can undergo various chemical transformations, impacting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
- Benzene, 1-isocyano-4-methoxy-
- Benzene, 1-isocyano-4-nitro-
- Benzene, 1-isocyano-4-(trifluoromethoxy)-
Comparison: Benzene, 1-isocyano-4-tetradecyl- is unique due to its long tetradecyl chain, which imparts distinct physical and chemical properties compared to other isocyanides
Propiedades
Número CAS |
183667-69-8 |
|---|---|
Fórmula molecular |
C21H33N |
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
1-isocyano-4-tetradecylbenzene |
InChI |
InChI=1S/C21H33N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18-21(22-2)19-17-20/h16-19H,3-15H2,1H3 |
Clave InChI |
FWZGMZSKTQNOCU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC1=CC=C(C=C1)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


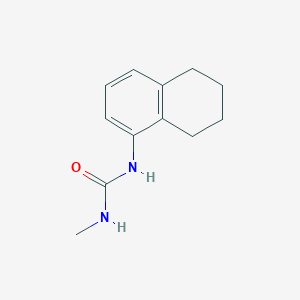
![[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12553430.png)
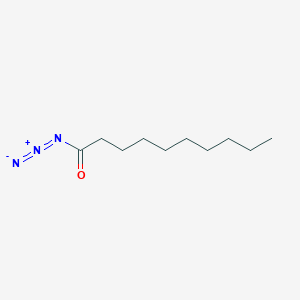
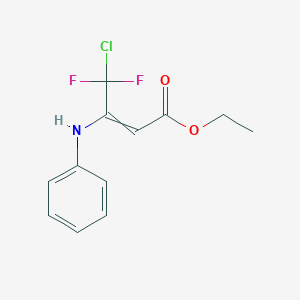

![1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one](/img/structure/B12553457.png)

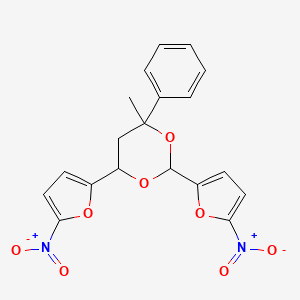
![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)
![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)
![N-[2-({2-[(Pentamethyldisiloxanyl)amino]ethyl}amino)ethyl]glycine](/img/structure/B12553491.png)
![Benzene, 1-(dodecyloxy)-4-[4-(4-methoxyphenyl)-1,3-butadiynyl]-](/img/structure/B12553492.png)
